1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione
Description
1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione is a β-diketone derivative featuring a chiral 1,3-oxazolidinone ring substituted with an isopropyl group at the (4S) position. This compound’s structure combines a rigid oxazolidinone scaffold with a flexible propane-1,3-dione moiety, making it a versatile intermediate in organic synthesis and drug discovery. The stereochemistry at C4 (S-configuration) and the electron-withdrawing oxazolidinone group influence its reactivity and interactions with biological targets .
Properties
CAS No. |
623562-05-0 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H17NO4/c1-10(2)12-9-20-15(19)16(12)14(18)8-13(17)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
OTUZHDZPRLCWPD-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione typically involves the formation of the oxazolidinone ring followed by the introduction of the phenylpropane moiety. One common method involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The phenylpropane moiety can then be introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are often chosen to enhance the efficiency of the reactions and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The phenyl ring and other parts of the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of oxazolidinones exhibit potent antimicrobial properties. The compound can be synthesized to produce analogs that may enhance efficacy against resistant strains of bacteria. For instance, studies have shown that oxazolidinone derivatives can inhibit bacterial protein synthesis, making them valuable in developing new antibiotics .
Antitumor Properties
The compound has been investigated for its antitumor activity. Isoxazolidine derivatives, similar to the target compound, have shown promise in inhibiting cancer cell proliferation. This is particularly relevant for developing targeted therapies in oncology. The mechanism typically involves inducing apoptosis in cancer cells through pathways that are sensitive to the structural modifications present in oxazolidinone compounds .
Organic Synthesis Applications
Synthesis of Heterocycles
The compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure allows for various reactions such as cycloaddition and nucleophilic substitution, facilitating the synthesis of complex molecules used in pharmaceuticals and agrochemicals .
| Reaction Type | Example Application |
|---|---|
| 1,3-Dipolar Cycloaddition | Formation of isoxazolidine derivatives for drug design |
| Nucleophilic Substitution | Synthesis of functionalized heterocycles |
Chiral Synthesis
The presence of a chiral center in the compound makes it a candidate for asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds, which are often required in drug development to ensure efficacy and reduce side effects . The use of chiral auxiliaries derived from oxazolidinones has been well-documented in literature.
Materials Science Applications
Polymer Chemistry
The compound can be utilized in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its ability to participate in various polymerization reactions can lead to materials with improved thermal stability and mechanical properties . Research into oxazolidinone-based polymers has shown potential applications in coatings and biomedical devices due to their biocompatibility.
Case Study 1: Antimicrobial Development
A study conducted by Merino et al. highlighted the synthesis of polyoxin analogs using oxazolidinone derivatives. These compounds demonstrated significant antibacterial activity against Gram-positive bacteria, showcasing their potential as new therapeutic agents against resistant strains .
Case Study 2: Antitumor Activity
Research published by Chattopadhyaya et al. explored the synthesis of spirocyclic nucleosides from oxazolidinone precursors. These compounds exhibited promising antitumor activity through mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines .
Mechanism of Action
The mechanism of action of 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropane moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and properties of analogous compounds:
Key Research Findings
Chiral Influence: The (4S) configuration in the oxazolidinone ring is critical for asymmetric synthesis applications, as seen in other oxazolidinone-based catalysts .
Functional Group Interplay: The propane-1,3-dione moiety’s keto-enol tautomerism may enhance metal chelation, a property exploited in catalysis and medicinal chemistry .
Comparative Reactivity: The absence of the oxazolidinone ring in 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione simplifies its synthesis but limits its utility in stereoselective reactions .
Biological Activity
1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activities associated with this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H17NO4
- Molecular Weight : 273.30 g/mol
- IUPAC Name : 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione
Antimicrobial Activity
Research has indicated that derivatives of oxazolidinones exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione are effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
A systematic evaluation of related compounds demonstrated that some exhibited comparable or superior antibacterial activity compared to traditional antibiotics like norfloxacin and chloramphenicol .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | E. coli | Moderate |
| 1-[...]-dione | Bacillus subtilis | High |
Anticancer Activity
The anticancer potential of oxazolidinone derivatives has also been explored. Studies have reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study highlighted that certain oxazolidinone derivatives effectively reduced tumor growth in xenograft models .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of synthesized oxazolidinones, researchers found that the compound demonstrated significant inhibition against Aspergillus niger and Candida albicans, indicating its potential as an antifungal agent as well. The testing was conducted using a two-fold serial dilution method to determine minimum inhibitory concentrations (MICs) against these pathogens .
Case Study 2: Anticancer Mechanisms
Another research project focused on the effects of oxazolidinone derivatives on cancer cell lines. The study revealed that treatment with these compounds led to a significant decrease in cell viability in breast cancer cells (MCF7) and prostate cancer cells (PC3), with IC50 values indicating potent activity at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
